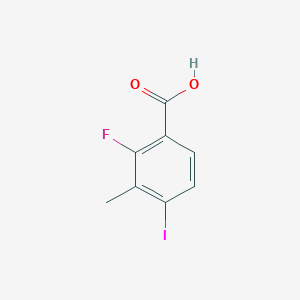

2-Fluoro-4-iodo-3-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-4-iodo-3-methylbenzoic acid is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and yields high purity products. Another method involves the fluorination of 2-chloro-3-nitrotoluene followed by oxidation to produce 2-fluoro-3-nitrobenzoic acid . The final step involves the iodination of the fluorinated benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-3-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Fluoride salts in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate.

Coupling Reactions: Palladium catalysts and boron reagents.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and complex organic molecules used in pharmaceuticals and materials science.

Scientific Research Applications

2-Fluoro-4-iodo-3-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Potential use in the development of radiolabeled compounds for imaging studies.

Medicine: Investigated for its potential in drug development due to its unique chemical properties.

Industry: Used in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. This makes it a valuable tool in studying molecular interactions and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-3-methylbenzoic acid

- 2-Iodo-3-methylbenzoic acid

- 3-Fluoro-2-methylbenzoic acid

Uniqueness

2-Fluoro-4-iodo-3-methylbenzoic acid is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct chemical properties

Biological Activity

2-Fluoro-4-iodo-3-methylbenzoic acid is a halogenated aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Antibacterial Properties

Recent studies have demonstrated the antibacterial activity of halogenated benzoic acids, including this compound. The compound exhibits significant inhibitory effects against various bacterial strains.

Minimum Inhibitory Concentrations (MICs) :

The effectiveness of this compound was evaluated in comparison with other halogenated compounds. The MIC values for planktonic growth and biofilm formation were determined, showcasing its potential as an antibacterial agent.

| Compound | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| This compound | 100 | 30.3 |

| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | 30.3 |

| 2-Fluoro-5-iodophenylboronic acid | 100 | 24.1 |

These results indicate that this compound is effective against certain bacterial strains, with a notable percentage inhibition of growth.

The mechanisms through which this compound exerts its antibacterial effects include:

- Disruption of Biofilm Formation : The compound has shown the ability to prevent biofilm formation in a dose-dependent manner, which is crucial in combating bacterial infections.

- Inhibition of Virulence Factors : It diminishes several virulence factors such as motility and hydrophobicity, thereby reducing the pathogenicity of bacteria like Vibrio parahaemolyticus and Vibrio harveyi .

Study on Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry explored various halogenated benzoic acids' antibacterial properties, including this compound . The study found that:

- The compound effectively inhibited the growth of Vibrio species at concentrations lower than those required for other tested compounds.

- It significantly reduced biofilm formation on marine food products, indicating its potential application in food preservation.

Comparative Analysis with Other Compounds

In another comparative analysis involving various halogenated benzoic acids, the antibacterial efficacy of this compound was highlighted . The results showed that while other compounds had higher MIC values, the specific interactions between the halogen substituents and bacterial cell membranes enhanced the activity of this particular compound.

Properties

Molecular Formula |

C8H6FIO2 |

|---|---|

Molecular Weight |

280.03 g/mol |

IUPAC Name |

2-fluoro-4-iodo-3-methylbenzoic acid |

InChI |

InChI=1S/C8H6FIO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) |

InChI Key |

SVPHWECLGYAEBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(=O)O)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.